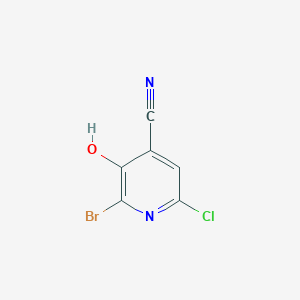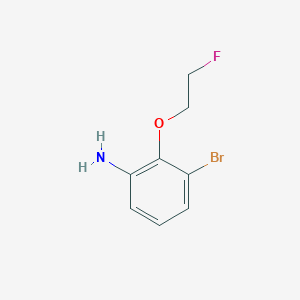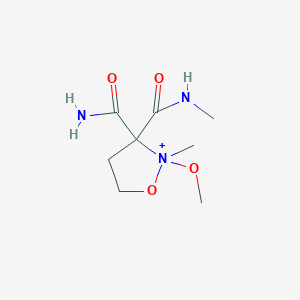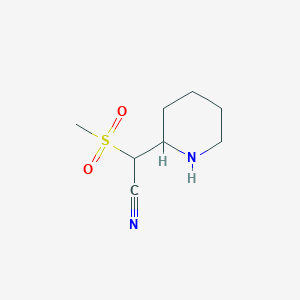
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent, and a pyrazole ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and development applications.
化学反応の分析
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can result in hydroxyl or alkoxy derivatives.
科学的研究の応用
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups, along with the pyrazole ring, contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide
Uniqueness
Compared to similar compounds, 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific structural features, such as the N-ethylpropanamide moiety
特性
分子式 |
C8H13ClN4O |
|---|---|
分子量 |
216.67 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14) |
InChIキー |
OUBJVTRUWCUJQS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C)N1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)

![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)


![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)




